7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran-4-ones. It is characterized by its molecular formula C16H12O4 and a molecular weight of 268.26 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method includes the use of a base-catalyzed reaction, where the phenolic compound reacts with the benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran-4-one derivatives, quinones, and dihydrobenzopyran-4-ones .
Scientific Research Applications
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential in cancer therapy due to its antiproliferative properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one involves its interaction with cellular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways, leading to its antiproliferative and anti-inflammatory effects. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Biochanin A: Another benzopyran-4-one derivative with similar biological activities.
Formononetin: Known for its estrogenic and anticancer properties.
Genistein: A well-studied isoflavone with antioxidant and anticancer effects.
Uniqueness
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy and hydroxy groups contribute to its potent biological activities and make it a valuable compound in scientific research .
Properties
CAS No. |
82517-13-3 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
7-hydroxy-5,8-dimethoxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-13-8-12(18)16(21-2)17-14(13)15(19)11(9-22-17)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
InChI Key |
COXYLZXFMVCAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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